molecular formula C11H12ClNO B2612177 6-Methoxynaphthalen-2-amine hydrochloride CAS No. 3991-79-5

6-Methoxynaphthalen-2-amine hydrochloride

Cat. No.: B2612177
CAS No.: 3991-79-5
M. Wt: 209.67
InChI Key: FIIKTRROLIHYFZ-UHFFFAOYSA-N
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Description

6-Methoxynaphthalen-2-amine hydrochloride (CAS: 13101-88-7) is a naphthalene derivative with a methoxy group at the 6-position and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₂ClNO, with a molecular weight of 209.67 g/mol (including the HCl counterion). This compound is primarily used in research, particularly in pharmaceutical synthesis and chemical derivatization. It serves as a precursor for bioactive molecules, such as amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen .

Key properties include:

  • Purity: >98% (as per quality control data) .
  • Solubility: Soluble in organic solvents (e.g., DMSO, methanol) but requires careful preparation of stock solutions to avoid degradation.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution form .

Properties

IUPAC Name

6-methoxynaphthalen-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;/h2-7H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKTRROLIHYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxynaphthalen-2-amine hydrochloride typically involves the reduction of primary amides. One method involves the use of an abnormal N-heterocyclic carbene (aNHC) based potassium complex as a transition metal-free catalyst. This catalyst facilitates the reduction of primary amides to the corresponding primary amines under ambient conditions . The reaction conditions include the use of 2 mol% of the catalyst, which exhibits a broad substrate scope, including aromatic, aliphatic, and heterocyclic primary amides .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar catalytic reduction methods. The process involves the reduction of ®-2-(6-methoxynaphthalen-2-yl) propanamide to yield the amine, which is then isolated as the hydrochloride salt .

Chemical Reactions Analysis

Nucleophilic Substitution

The amine group in 6-Methoxynaphthalen-2-amine hydrochloride can undergo nucleophilic substitution reactions. For instance:

  • Acid-Catalyzed Reactions : Mineral acids (e.g., concentrated HCl) enable substitution at the amine site, leading to derivatives such as sulfonamides or amides. Example: Reaction with sulphonamides in DMF/pyridine under reflux yields ureidation products .

  • Catalytic Dehydrogenation : Metal catalysts (e.g., iron oxide, nickel oxide) facilitate dehydrogenation of isopropyl groups to form olefins, which can then undergo epoxidation or further functionalization .

Amide Formation

The amine group acts as a nucleophile in amide synthesis:

  • Reaction with Acid Chlorides : Treatment with 2,2-diphenylethylamine and acid chlorides (e.g., naproxen derivatives) under basic conditions yields propanamide derivatives. This occurs via Schotten-Baumann conditions, where the amine displaces the chloride ion .

  • Conditions : Room temperature stirring, followed by acid/base workup and chromatographic purification .

Reaction Conditions and Yields

Reaction TypeConditionsYield RangeReference
Nucleophilic substitutionHCl/H₂SO₄, reflux, 50–100°C70–91%
Amide formationDMF, pyridine, reflux76–89%
DehydrogenationMetal catalysts (Ni, Fe), 250–800°C, carrier gasNot specified

Analytical Techniques

  • Purity Monitoring : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and confirm product purity.

  • Structural Confirmation :

    • NMR Spectroscopy : Proton NMR (e.g., δ 9.46 for amine protons in DMSO-d₆ ) confirms structural integrity .

    • Mass Spectrometry : Molecular weight (173.21 g/mol) and molecular formula (C₁₁H₁₁NO) are validated via PubChem data .

Biological Activity

While not directly related to chemical reactivity, the compound’s derivatives exhibit:

  • Antibacterial Properties : Interactions with cytochrome P450 enzymes and bacterial targets.

  • Anticancer Activity : Inhibition of cell growth and cell cycle arrest in colon cancer lines (e.g., HCT-116) .

Challenges and Optimization

  • By-Product Control : Acid catalysts and precise temperature control (e.g., reflux at 75°C) minimize side reactions during substitution .

  • Scale-Up : Chromatographic purification (silica gel, diethyl ether/petroleum ether) ensures high yields for amide derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme AKR1C3, which is involved in the metabolism of prostaglandins. By inhibiting this enzyme, the compound can indirectly activate the peroxisome proliferator-activated receptor gamma (PPARγ), leading to differentiation and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 6-Methoxynaphthalen-2-amine hydrochloride with structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Key Features Applications/Research Findings Reference
This compound 13101-88-7 C₁₁H₁₂ClNO Amine group at 2-position; methoxy at 6-position; planar naphthalene core. Precursor for amide derivatives (e.g., naproxen hybrids); used in NSAID derivatization studies.
(R)-6-Methoxy-2-aminotetralin hydrochloride 1229244-90-9 C₁₁H₁₆ClNO Saturated tetrahydronaphthalene ring; chiral center at 2-position. Investigated for CNS activity due to structural similarity to aminotetralin-based drugs.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Not provided C₂₈H₂₇NO₂ Amide derivative of naproxen; bulky diphenylethyl group enhances lipophilicity. Synthesized via DCC coupling; potential NSAID hybrid with improved pharmacokinetics.
6-Methoxytryptamine hydrochloride 3610-36-4 C₁₁H₁₅ClN₂O Indole backbone with methoxy and ethylamine side chain. Serotonergic activity; used in neuropharmacology research.
2-Methoxyamphetamine hydrochloride 72739-03-8 C₁₀H₁₆ClNO Substituted amphetamine with methoxy group; phenethylamine backbone. Studied for monoamine release modulation; high toxicity (requires strict safety protocols).

Key Comparative Insights

Structural Variations and Pharmacological Relevance: Planar vs. Saturated Rings: Unlike this compound, (R)-6-Methoxy-2-aminotetralin hydrochloride () features a saturated tetrahydronaphthalene ring, which enhances conformational rigidity and may improve CNS penetration. This structural difference is critical in drug design for neurological targets. Amide Derivatives: Coupling 6-Methoxynaphthalen-2-amine with carboxylic acids (e.g., naproxen) produces amides like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (). These derivatives exhibit enhanced bioavailability compared to the parent amine due to increased lipophilicity and metabolic stability.

Synthetic Utility :

  • This compound is a versatile intermediate. For example, it reacts with 2,2-diphenylethylamine or 3-chlorophenethylamine to form NSAID hybrids (). In contrast, 2-Methoxyamphetamine hydrochloride () is synthesized for neuropharmacological studies but lacks the naphthalene backbone, limiting its use in anti-inflammatory research.

Safety and Handling :

  • While this compound is classified as hazardous (requiring storage at -80°C), 2-Methoxyamphetamine hydrochloride poses higher acute toxicity risks, necessitating medical observation post-exposure ().

Analytical Characterization :

  • Compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () are characterized via ¹H/¹³C NMR, UV, and IR spectroscopy, similar to the parent amine. However, impurities such as (6-Methoxynaphthalen-2-yl)acetic acid (CAS: 23981-47-7, ) are monitored during synthesis to ensure purity.

Biological Activity

6-Methoxynaphthalen-2-amine hydrochloride is a compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN, with a molecular weight of approximately 211.68 g/mol. The presence of a methoxy group on the naphthalene ring enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Target Enzymes:
The primary target for this compound is the Enoyl-acyl carrier protein reductase enzyme, which plays a crucial role in bacterial fatty acid biosynthesis. By inhibiting this enzyme, this compound disrupts the final step of fatty acid synthesis in bacteria, leading to their growth inhibition.

Biochemical Pathways:
The inhibition mechanism primarily affects the bacterial fatty acid biosynthesis pathway, which is essential for maintaining cell membrane integrity and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.

Anticancer Activity

This compound has been investigated for its potential anticancer effects, particularly against colon cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

Biotransformation Studies

A novel fluorescence method using derivatives of this compound has been employed to track biotransformation processes within cells. For instance, the oxidation of 1-(6-methoxynaphthalen-2-yl)ethanol to produce a fluorescent ketone has been utilized to study redox reactions in Candida parapsilosis, indicating its utility in metabolic studies .

Pharmacokinetics

Absorption and Distribution:
Predicted pharmacokinetic profiles suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system applications.

Stability and Storage:
The stability of this compound can be affected by environmental factors; it should be stored in a dark, dry place at room temperature to maintain its efficacy.

Research Applications

This compound serves various roles in scientific research:

  • Chemistry: As an intermediate in synthesizing various organic compounds.
  • Biology: In studies exploring its anticancer properties.
  • Medicine: Investigated for potential therapeutic agents targeting specific enzymes involved in cancer progression.
  • Industry: Utilized in producing dyes and pigments due to its chemical stability.

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
6-Methoxynaphthalen-2-amineNaphthalene core with amino groupPotential neuroprotective effects
1-(6-Methoxynaphthalen-2-yl)ethanoneKetone instead of amineExhibits anti-inflammatory properties
2-(6-Methoxynaphthalen-1-yl)acetic acidAcetic acid functional groupKnown for analgesic properties
N,N-Dimethyl(6-methoxynaphthalen-2-yl)amineDimethyl substitution on amineIncreased lipophilicity enhancing bioavailability

This comparison highlights the diversity within this chemical class while emphasizing the unique aspects of this compound, particularly regarding its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6-Methoxynaphthalen-2-amine hydrochloride purity and structural integrity?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~220–272 nm) to assess purity, as UV/Vis spectroscopy is effective for aromatic amines . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) and mass spectrometry (MS). For crystalline solids, X-ray diffraction (XRD) can resolve molecular packing .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for structurally similar compounds (e.g., 2-Methoxyamphetamine hydrochloride) indicate ≥5-year stability under these conditions . Monitor batch-specific certificates of analysis (CoA) for degradation byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. While skin irritation is low for related methoxy-substituted amines, avoid inhalation and ingestion. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation, as delayed toxicity (e.g., neurochemical effects) is possible .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Integrate cheminformatics tools to screen substituent effects on reactivity. Experimental validation should follow computational predictions, using controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions .

Q. What experimental strategies resolve contradictions in bioactivity data for methoxy-substituted amines?

  • Methodological Answer : For serotonin release studies (as seen in 2-Methoxyamphetamine), use rat brain tissue assays under standardized conditions (pH 7.4, 37°C) to control for metabolic variability. Cross-validate findings with in silico docking simulations to clarify receptor-binding discrepancies .

Q. How do steric and electronic effects of the methoxy group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Design kinetic experiments using halogenation (e.g., Br2/FeBr3) or nitration to probe regioselectivity. Compare results with meta- and para-methoxy analogs. Electron-donating methoxy groups typically direct substitution to ortho/para positions, but steric hindrance at the 6-position may alter reactivity .

Q. What methodologies enable trace-level detection of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) for high sensitivity. Optimize sample preparation via solid-phase extraction (SPE) to isolate the compound from interferents. Validate limits of detection (LOD) using spiked matrices .

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